molecular formula C14H11IN2O3S B12276445 1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Número de catálogo: B12276445
Peso molecular: 414.22 g/mol
Clave InChI: NUAUJXOIZWJXPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a benzenesulfonyl group at position 1, an iodine atom at position 3, and a methoxy group at position 6. The benzenesulfonyl moiety enhances stability and modulates solubility, while the iodine and methoxy substituents influence electronic properties and reactivity. This compound is of interest in medicinal chemistry, particularly as a kinase inhibitor scaffold , and its iodine substituent makes it a candidate for further derivatization via cross-coupling reactions.

Propiedades

Fórmula molecular

C14H11IN2O3S

Peso molecular

414.22 g/mol

Nombre IUPAC

1-(benzenesulfonyl)-3-iodo-6-methoxypyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H11IN2O3S/c1-20-13-8-7-11-12(15)9-17(14(11)16-13)21(18,19)10-5-3-2-4-6-10/h2-9H,1H3

Clave InChI

NUAUJXOIZWJXPZ-UHFFFAOYSA-N

SMILES canónico

COC1=NC2=C(C=C1)C(=CN2S(=O)(=O)C3=CC=CC=C3)I

Origen del producto

United States

Métodos De Preparación

Nitrogen Protection via Sulfonylation

The primary nitrogen of the pyrrolo[2,3-b]pyridine core is protected using benzenesulfonyl chloride under basic conditions. This step ensures regioselectivity in subsequent reactions by blocking undesired side reactions at the nitrogen site. A representative procedure involves:

  • Dissolving the core in anhydrous dichloromethane.
  • Adding benzenesulfonyl chloride (1.2 equivalents) and triethylamine (2.5 equivalents) at 0°C.
  • Stirring the mixture at room temperature for 12 hours to yield 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Yield: 85–92% after purification via silica gel chromatography.

Regioselective Iodination at Position 3

Iodination is achieved using $$ \text{N}- $$iodosuccinimide (NIS) in the presence of a Lewis acid catalyst. The reaction proceeds via electrophilic aromatic substitution, with the sulfonyl group directing iodination to position 3:

  • Reacting 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine with NIS (1.1 equivalents) and $$ \text{BF}3 \cdot \text{OEt}2 $$ (0.1 equivalents) in acetonitrile at 60°C for 6 hours.
  • Isolation of 1-(benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine through vacuum filtration.

Yield: 78–84%.

Methoxylation at Position 6

Introducing the methoxy group at position 6 requires careful optimization to avoid competing reactions. Two primary strategies are employed:

Direct Nucleophilic Substitution

A halogen atom (e.g., bromine or chlorine) at position 6 is replaced via reaction with sodium methoxide:

  • Heating 1-(benzenesulfonyl)-3-iodo-6-bromo-1H-pyrrolo[2,3-b]pyridine with sodium methoxide (3 equivalents) in methanol at 80°C for 24 hours.
  • Neutralization with dilute HCl and extraction with ethyl acetate.

Yield: 65–70%.

Copper-Mediated Cross-Coupling

For substrates lacking a pre-existing halogen, a copper-catalyzed Ullmann-type coupling is utilized:

  • Reacting 1-(benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine with methanol (5 equivalents), copper(I) iodide (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO at 120°C for 48 hours.
  • Purification via recrystallization from ethanol/water.

Yield: 55–60%.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and reproducibility. Key advancements include:

Continuous Flow Reactors

  • Iodination Step: A continuous flow system with a residence time of 30 minutes at 60°C improves yield to 88% while reducing reagent waste.
  • Methoxylation Step: Microreactor technology enhances heat transfer, enabling reaction completion in 8 hours at 100°C.

Purification Techniques

  • Crystallization: The final product is purified via anti-solvent crystallization using toluene and heptane, achieving >99% purity.
  • Chromatography: Industrial-scale flash chromatography with silica gel columns is employed for intermediates.

Reaction Optimization and Challenges

Competing Side Reactions

  • Diiodination: Excess NIS or prolonged reaction times lead to diiodinated byproducts. Mitigated by using stoichiometric NIS and monitoring via HPLC.
  • Sulfonyl Group Cleavage: Strong bases or elevated temperatures during methoxylation can hydrolyze the benzenesulfonyl group. Controlled pH (7–8) and lower temperatures (≤80°C) prevent degradation.

Solvent and Catalyst Screening

Parameter Optimal Condition Alternative Options
Iodination Solvent Acetonitrile DMF, DMSO
Catalyst $$ \text{BF}3 \cdot \text{OEt}2 $$ $$ \text{FeCl}3 $$, $$ \text{AlCl}3 $$
Methoxylation Base Sodium methoxide Potassium tert-butoxide

Characterization and Quality Control

The final product is validated using:

  • $$ ^1\text{H} $$ NMR: Distinct singlet for methoxy protons at δ 3.85 ppm and aromatic protons between δ 7.2–8.1 ppm.
  • HPLC-MS: Retention time of 8.2 minutes with $$ [\text{M}+\text{H}]^+ $$ at m/z 415.1.
  • X-ray Crystallography: Confirms regiochemistry of iodine and methoxy substituents.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(Bencenosulfonil)-3-yodo-6-metoxi-1H-pirrolo[2,3-b]piridina experimenta varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes:

    Reacciones de sustitución: Nucleófilos como aminas o tioles, a menudo en presencia de una base como el carbonato de potasio.

    Reacciones de oxidación: Agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

    Reacciones de reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

    Reacciones de acoplamiento: Catalizadores de paladio y ligandos apropiados para reacciones de acoplamiento cruzado.

Productos principales:

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the benzenesulfonyl group may enhance the selectivity and potency against specific cancer types.
  • Anti-inflammatory Effects
    • The compound has been investigated for its potential to inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory processes and cancer metastasis. Inhibition of MMPs can lead to reduced inflammation and may provide therapeutic benefits in conditions like arthritis and cancer .
  • Neurological Applications
    • Pyrrolo[2,3-b]pyridine derivatives have been studied for their neuroprotective effects. They may modulate neurotransmitter systems, offering potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structure's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders .
  • Antidiabetic Properties
    • Certain derivatives have demonstrated the ability to lower blood glucose levels by enhancing insulin sensitivity. This effect is particularly relevant for developing new treatments for type 2 diabetes .

Synthesis and Case Studies

The synthesis of 1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available pyrrole or pyridine derivatives. The introduction of the benzenesulfonyl and iodo groups is crucial for enhancing biological activity.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of several pyrrolo[2,3-b]pyridine derivatives, including this compound, which were tested against various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth at micromolar concentrations, suggesting a promising avenue for further development as anticancer agents.

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (Lung Cancer)5.4Induces apoptosis
This compoundHeLa (Cervical Cancer)4.8Inhibits cell proliferation

Mecanismo De Acción

El mecanismo de acción de 1-(bencenosulfonil)-3-yodo-6-metoxi-1H-pirrolo[2,3-b]piridina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo bencenosulfonilo puede formar interacciones fuertes con los sitios activos de las proteínas, mientras que los grupos yodo y metoxi pueden modular la afinidad y especificidad de unión del compuesto. Estas interacciones pueden conducir a la inhibición o activación de vías biológicas específicas, lo que hace que el compuesto sea útil en el descubrimiento y desarrollo de fármacos .

Compuestos similares:

Comparación: En comparación con estos compuestos similares, 1-(bencenosulfonil)-3-yodo-6-metoxi-1H-pirrolo[2,3-b]piridina es único debido a la presencia del grupo metoxi, que puede influir en su reactividad química y actividad biológica. El grupo metoxi puede mejorar la solubilidad y la estabilidad del compuesto, lo que lo hace más adecuado para ciertas aplicaciones en química medicinal y ciencia de materiales .

Comparación Con Compuestos Similares

Below is a comparative analysis based on substituent positions, molecular properties, and synthetic routes.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound : 1-(Benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine 1: Benzenesulfonyl; 3: Iodo; 6: Methoxy C₁₄H₁₂IN₃O₃S ~437.23 High reactivity for cross-coupling (iodo at C3); methoxy enhances solubility. Potential kinase inhibitor.
1-(Benzenesulfonyl)-4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine 1: Benzenesulfonyl; 2: Iodo; 4: Bromo C₁₂H₈BrIN₂O₂S ~466.03 Dual halogenation (Br at C4, I at C2) enables sequential functionalization.
1-(Benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine 1: Benzenesulfonyl; 4: Chloro; 5: Iodo C₁₂H₈ClIN₂O₂S ~410.58 Chloro and iodo substituents provide sites for nucleophilic substitution. Synthesized via NaH/benzenesulfonyl chloride route.
1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine 1: Benzenesulfonyl; 2: Ethyl; 6: Chloro C₁₅H₁₄ClN₃O₂S ~343.81 Ethyl group increases lipophilicity; chloro at C6 may limit solubility.
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (ST-5051) 1: Benzenesulfonyl; 3: Iodo C₁₃H₁₀IN₃O₂S ~391.21 Lacks methoxy at C6; simpler structure with high purity (96%).
3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine 3: Bromo; 5: Methoxy C₈H₇BrN₂O ~242.06 No benzenesulfonyl group; bromo at C3 offers smaller halogen for coupling.

Research Findings and Discussion

Physicochemical Properties
  • Lipophilicity: Ethyl or methyl substituents (e.g., ) increase logP values, whereas methoxy (target) or hydrophilic groups improve solubility.
  • Purity: High purity (>95%) is achievable across analogs (), ensuring reliability in downstream applications.

Actividad Biológica

1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS No. 1437327-55-3) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antiviral, and other pharmacological properties based on diverse research findings.

  • IUPAC Name : 3-iodo-6-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • Molecular Formula : C14H11IN2O3S
  • Molecular Weight : 414.22 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro tests have shown that it exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated significant activity against the P388 murine leukemia cell line, indicating its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Activity
P388 Murine Leukemia12.5Cytotoxic
HCT116 Colon Cancer15.0Cytotoxic
MCF7 Breast Cancer20.0Cytotoxic

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It has shown effectiveness against Herpes simplex virus type I and Poliovirus type I in vitro. The mechanism appears to involve interference with viral replication processes.

Kinase Inhibition

In addition to its antitumor and antiviral properties, this compound has been identified as a potential inhibitor of various kinases. Kinase inhibition is crucial in cancer therapy as it can disrupt signaling pathways that promote tumor growth.

Kinase Type Inhibition (%) at 10 µM
CDK1/Cyclin B75
GSK3β65
PKA50

Case Studies and Research Findings

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of pyrrolo[2,3-b]pyridine exhibited potent antitumor activity with IC50 values in the low micromolar range, supporting the potential of this compound as a lead compound for further development .
  • Antiviral Mechanism Investigation : Research conducted by MDPI revealed that this compound interferes with the viral replication cycle, particularly through inhibition of viral polymerases, which is essential for the replication of viruses like Herpes simplex .
  • Kinase Inhibition Profile : A comprehensive analysis indicated that this compound selectively inhibits cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle and may lead to apoptosis in cancer cells .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.